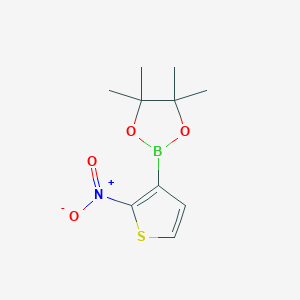![molecular formula C14H21NOS B14911972 n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14911972.png)
n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide is a synthetic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in pharmaceuticals, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies on its binding interactions and downstream effects are essential to understand its biological activity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
- Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
- 2-(6,7-dichloro-4-hydroxy-1,4-dihydro-1,2,4-benzotriazin-3-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Uniqueness
n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties. Its isopropyl and carboxamide groups may enhance its solubility, stability, and bioactivity compared to similar compounds .
Properties
Molecular Formula |
C14H21NOS |
|---|---|
Molecular Weight |
251.39 g/mol |
IUPAC Name |
N-propan-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H21NOS/c1-10(2)15-14(16)13-9-11-7-5-3-4-6-8-12(11)17-13/h9-10H,3-8H2,1-2H3,(H,15,16) |
InChI Key |
ZJRRWSANXDYSNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(S1)CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


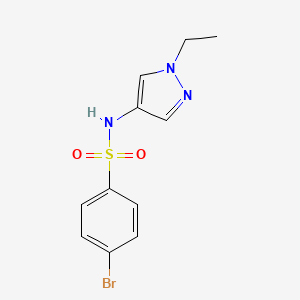
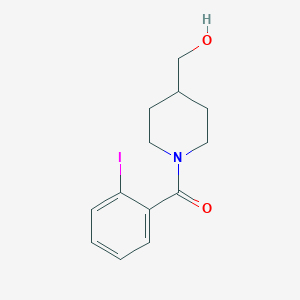
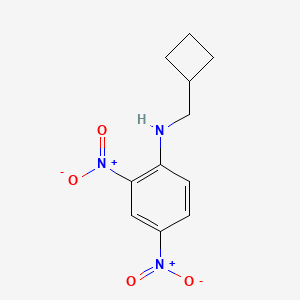

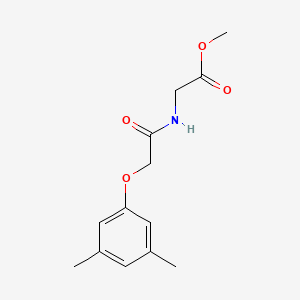
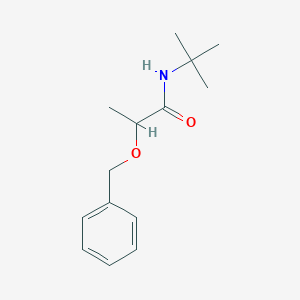

![N'-[1-(4-biphenylyl)ethylidene]benzohydrazide](/img/structure/B14911945.png)
![1-Acetyl-17-(2-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14911953.png)


![3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one](/img/structure/B14911958.png)
![Methyl 3-(2-(((4-(((hexyloxy)carbonyl)carbamoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B14911963.png)
